4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid
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Overview
Description
4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a fused thienoquinoline ring system and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid typically involves multiple steps, starting with the formation of the thienoquinoline core[_{{{CITATION{{{2{[Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of ...](https://www.x-mol.com/paper/1212982897084801024?adv). One common approach is the cyclization of appropriate precursors, such as 2-nitrophenylboronic acid and methyl 2-iodothiophene-3-carboxylate, followed by subsequent chlorination and carboxylation reactions[{{{CITATION{{{_2{Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps to remove impurities and by-products, ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of ...[{{{CITATION{{{_3{4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles](https://link.springer.com/article/10.1007/s11030-019-09952-5).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antimalarial properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid is structurally similar to other quinoline derivatives, such as chloroquine and ciprofloxacin. its unique thienoquinoline core and carboxylic acid group contribute to its distinct chemical properties and biological activities.
Comparison with Similar Compounds
Chloroquine: Used as an antimalarial drug.
Ciprofloxacin: A broad-spectrum antibiotic.
Brequinar Sodium: Inhibits dihydroorotate dehydrogenase in pyrimidine biosynthesis.
Properties
IUPAC Name |
4-chlorothieno[3,2-c]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO2S/c13-11-7-5-9(12(15)16)17-10(7)6-3-1-2-4-8(6)14-11/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJVPPMPZVYXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(S3)C(=O)O)C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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